3-(2-Hydroxyethoxy)-4-nitrobenzoic acid
Description
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid is a benzoic acid derivative featuring a 2-hydroxyethoxy group (–OCH₂CH₂OH) at the 3-position and a nitro group (–NO₂) at the 4-position. The nitro group at the 4-position is strongly electron-withdrawing, which may increase acidity and influence reactivity in condensation or substitution reactions .
Properties
Molecular Formula |
C9H9NO6 |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
3-(2-hydroxyethoxy)-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13) |
InChI Key |
APGOBMZJQQMSBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)OCCO)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid typically involves the nitration of 3-(2-Hydroxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 3-(2-Hydroxyethoxy)-4-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethoxy)-4-nitrobenzoic acid has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with specific biological activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)-4-nitrobenzoic acid and its derivatives depends on the specific application. For example, if used as an enzyme inhibitor, the compound may interact with the active site of the enzyme, blocking its activity. The hydroxyethoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with the target molecules, influencing their biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Nitrobenzoic Acids
Key Observations:
- Electron Effects: The nitro group at the 4-position dominates the electronic profile, making all derivatives more acidic than benzoic acid (pKa ~4.2). The hydroxyethoxy group in the target compound introduces additional hydrogen-bonding capacity compared to methoxy or benzyloxy analogs .
- The hydroxyethoxy group in 3-(2-hydroxyethoxy)-4-nitrobenzoic acid is expected to enhance water solubility relative to 3-methoxy or 3-benzyloxy derivatives.
Physicochemical Properties
Table 2: Solubility and Partition Coefficients
Key Observations:
- Hydrogen Bonding: The hydroxyethoxy group increases the A descriptor (H-bond acidity), which correlates with higher solubility in polar solvents. This contrasts with methoxy or benzyloxy derivatives, which exhibit lower A values .
- log P: The target compound’s log P is predicted to be lower than 4-nitrobenzoic acid (~1.79) due to its hydrophilic substituent.
Reactivity and Stability
Table 3: Reactivity in Condensation Reactions*
*Data extrapolated from evidence on substituent effects .
Key Observations:
- Reactivity: Electron-donating groups (e.g., –OCH₃, –OH) improve reactivity in condensation reactions by increasing nucleophilicity. The hydroxyethoxy group may enhance reactivity compared to 4-nitrobenzoic acid .
- Stability: The hydroxyl group in the target compound may require protection (e.g., acetylation) during synthetic procedures to prevent unwanted side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
